molecular formula C6H9NS B101468 4-Pentenyl isothiocyanate CAS No. 18060-79-2

4-Pentenyl isothiocyanate

Cat. No. B101468
CAS RN: 18060-79-2
M. Wt: 127.21 g/mol
InChI Key: DBISBKDNOKIADM-UHFFFAOYSA-N
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Description

4-Pentenyl isothiocyanate is a compound that belongs to the class of isothiocyanates, which are known for their biological activities and potential health benefits. Isothiocyanates are characterized by the presence of a -N=C=S group and are commonly found in cruciferous vegetables. They have been studied for their inhibitory effects on certain metabolic pathways related to carcinogenesis and for their ability to modulate xenobiotic-metabolizing enzymes .

Synthesis Analysis

The synthesis of isothiocyanates can be achieved through various methods. One such method involves the reaction between primary amines and carbon disulfide in the presence of a catalyst such as 4-dimethylaminopyridine and an oxidant like tert-butyl hydroperoxide. This method has been shown to convert a range of amines, including aryl, benzyl, alkyl, and hydroxyl amines, into their corresponding isothiocyanates with moderate to good yields .

Molecular Structure Analysis

The molecular structure of isothiocyanates is characterized by the isothiocyanate functional group. In the case of 4-pentenyl isothiocyanate, this group would be attached to a pentenyl chain, which is a five-carbon alkene. The structure of related isothiocyanate compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Isothiocyanates exhibit peculiar reactivity due to their functional group. They can undergo various chemical reactions, including those with antiaromatic compounds like pentaphenylborole. These reactions can lead to the formation of complex heterocyclic structures, demonstrating the versatility of isothiocyanates in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates are influenced by their molecular structure. These properties include solubility, boiling and melting points, and reactivity. The presence of the isothiocyanate group can also affect the compound's ability to participate in hydrogen bonding and its overall polarity. The specific properties of 4-pentenyl isothiocyanate would depend on the length and substitution pattern of the pentenyl chain, as well as the presence of the isothiocyanate group .

Scientific Research Applications

Antibacterial Activity

  • Application Summary : 4-Pentenyl isothiocyanate has been studied for its antibacterial activities against various bacteria .
  • Methods of Application : The antibacterial activities were investigated using an agar disc diffusion assay .
  • Results : 4-Pentenyl isothiocyanate displayed potent antibacterial activity against Aeromonas hydrophila .

Antimicrobial Activity

  • Application Summary : 4-Pentenyl isothiocyanate has been found to have antimicrobial properties .
  • Methods of Application : The antimicrobial activity was assessed by measuring the growth inhibition of various food-borne pathogens .
  • Results : 4-Pentenyl isothiocyanate showed significant inhibition on the growth of Vibrio parahaemolyticus and Salmonella .

Flavoring Agent

  • Application Summary : 4-Pentenyl isothiocyanate is used as a flavoring agent due to its mustard type odor .
  • Methods of Application : It is added to food products to enhance their flavor .
  • Results : The specific outcomes of this application are not quantifiable as they depend on individual taste preferences .

DNA Damage Prevention and Cancer Prevention

  • Application Summary : Isothiocyanates, including 4-Pentenyl isothiocyanate, can effectively prevent DNA damage and cancer caused by various carcinogens in the diet including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .
  • Methods of Application : This application is typically studied in the context of dietary intake of isothiocyanates .
  • Results : While specific results can vary, isothiocyanates have been found to have potential cancer-preventing properties .

Antioxidant Activity

  • Application Summary : Isothiocyanates, including 4-Pentenyl isothiocyanate, have antioxidant properties .
  • Methods of Application : The antioxidant activity of isothiocyanates can be assessed using various biochemical assays .
  • Results : Isothiocyanates have been found to exhibit antioxidant activity, although the specific outcomes can depend on the experimental conditions .

Anti-inflammatory Activity

  • Application Summary : Isothiocyanates, including 4-Pentenyl isothiocyanate, have anti-inflammatory properties .
  • Methods of Application : The anti-inflammatory activity of isothiocyanates can be assessed using various immunological assays .
  • Results : Isothiocyanates have been found to exhibit anti-inflammatory activity, although the specific outcomes can depend on the experimental conditions .

Food Preservative

  • Application Summary : Isothiocyanates, including 4-Pentenyl isothiocyanate, are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .
  • Methods of Application : They are added to food products to prevent microbial growth .
  • Results : The specific outcomes of this application are not quantifiable as they depend on individual food products and their shelf life .

Food Packaging

  • Application Summary : Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade .
  • Methods of Application : They are incorporated into food packaging materials to prevent microbial growth and extend the shelf life of food products .
  • Results : The specific outcomes of this application are not quantifiable as they depend on individual food products and their shelf life .

Extension of Shelf Life of Dairy Products

  • Application Summary : Isothiocyanates are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
  • Methods of Application : They are added to dairy products to prevent microbial growth and extend the shelf life .
  • Results : The specific outcomes of this application are not quantifiable as they depend on individual dairy products and their shelf life .

Safety And Hazards

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 4-Pentenyl isothiocyanate and found no safety concern at current levels of intake when used as a flavouring agent .

Future Directions

The development of a new efficient method for the synthesis of isothiocyanates, including 4-Pentenyl isothiocyanate, has the potential to realize the industrial production of some complicated isothiocyanates . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

properties

IUPAC Name

5-isothiocyanatopent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-2-3-4-5-7-6-8/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBISBKDNOKIADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170986
Record name 4-Pentenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Strong pungent irritating aroma
Record name 4-Pentenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1871/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

182.00 to 183.00 °C. @ 760.00 mm Hg
Record name 5-Isothiocyanato-1-pentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.16 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 5-Isothiocyanato-1-pentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Pentenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1871/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.970-0.976 (20°)
Record name 4-Pentenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1871/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Pentenyl isothiocyanate

CAS RN

18060-79-2
Record name 4-Pentenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18060-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenyl isothiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Penten-1-yl Isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PENTENYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL8X1CRR9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Isothiocyanato-1-pentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
M Jang, E Hong, GH Kim - Journal of food science, 2010 - Wiley Online Library
… 4-pentenyl isothiocyanate are similar to those of 3-butenyl isothiocyanate (P < 0.05); 4-pentenyl isothiocyanate … However, 4-pentenyl isothiocyanate does not have activities against L. …
Number of citations: 113 ift.onlinelibrary.wiley.com
I П III - Acta chem. scand, 1956 - actachemscand.org
… With a considerably higher RFvalue follows the 4-pentenyl isothiocyanate glucoside (E) for which we propose the name glucobrassicanapin. Lastly, a very faint spot, (F), is consistently …
Number of citations: 34 actachemscand.org
Y Uda, H Ohnuki, M Matsuzawa - Bioscience, biotechnology, and …, 1992 - Taylor & Francis
cp~ Alkenyl (allyl,·· 3-butenyl, and 4-pentenyl) isothiocyanates and their corresponding cyanoepithioalkanes are widely found in autohydrolyzed tissues of many Brassica vegetables in …
Number of citations: 4 www.tandfonline.com
S Afsharypuor, M Tahmasian - Journal of Essential Oil Research, 2010 - Taylor & Francis
… this work were found to be 4-pentenyl isothiocyanate (53.7%), … (1.4–29.2%), 4-pentenyl isothiocyanate (8.2–23.5%), 2-… isothiocyanate (59.7%), 4-pentenyl isothiocyanate (31.0%), sec-…
Number of citations: 10 www.tandfonline.com
E Hong, GH Kim - Food science and technology research, 2008 - jstage.jst.go.jp
… Standards of 3-butenyl isothiocyanate, 4-pentenyl isothiocyanate, and β-phenylethyl isothiocyanate … 3-Butenyl isothiocyanate 4-Pentenyl isothiocyanate β-Penylethyl isothiocyanate …
Number of citations: 59 www.jstage.jst.go.jp
T Sultana, NG Porter, GP Savage… - Journal of agricultural …, 2003 - ACS Publications
The isothiocyanate (ITC) yield of wasabi, the Japanese horseradish (Wasabi japonica), was measured on its release from glucosinolates in the rhizomes of plants grown in two …
Number of citations: 28 pubs.acs.org
J Gilbert, HE Nursten - Journal of the Science of Food and …, 1972 - Wiley Online Library
… The solvent was removed on the rotary evaporator under vacuum, 4-pentenyl isothiocyanate being obtained as a faintly yellow oil, bp 78 "C/13 mm (75 "C/12 mm. Yield 35.5 %).22 …
Number of citations: 90 onlinelibrary.wiley.com
A Nakanishi, N Miyazawa, K Haraguchi… - Flavour and …, 2014 - Wiley Online Library
The aroma of freshly grated wasabi (Wasabia japonica Matsum.) is not only pungent but also sweet, fruity, green and creamy. In this study we investigated wasabi aroma concentrate by …
Number of citations: 6 onlinelibrary.wiley.com
Y Uda, Y Ozawa, Y Maeda - Agricultural and Biological Chemistry, 1982 - Taylor & Francis
… In the volatile oil from Hakuran leaves, the major hydrolysis products were 4-pentenyl, 2-phenylethyl, 3butenyl and allyl isothiocyanates, of which 4-pentenyl isothiocyanate was the …
Number of citations: 8 www.tandfonline.com
M Miyazawa, T Nishiguchi… - Flavour and fragrance …, 2005 - Wiley Online Library
… The main constituents were 3‐butenylisothiocyanate (1.4–29.2%), 4‐pentenyl isothiocyanate (8.2–23.5%), 2‐methyl 5‐hexenenitrile (1.3–16.8%), 2‐phenylethyl isothiocyanate (7.0–…
Number of citations: 43 onlinelibrary.wiley.com

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